

The Discovery and Development of FTI-276: A Technical Guide for Researchers

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Compound of Interest

Compound Name: FTI 276 TFA

Cat. No.: B3181769

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Introduction

FTI-276 is a potent and highly selective research tool that has been instrumental in elucidating the role of farnesyltransferase (FTase) in cellular signaling pathways. As a peptidomimetic of the C-terminal CAAX motif of Ras proteins, FTI-276 competitively inhibits the farnesylation of key signaling proteins, thereby preventing their localization to the cell membrane and subsequent activation. This technical guide provides an in-depth overview of the discovery, mechanism of action, and experimental application of FTI-276, tailored for researchers, scientists, and drug development professionals.

Core Concepts: Mechanism of Action

FTI-276 is a synthetic organic compound that acts as a selective inhibitor of farnesyltransferase.^[1] Farnesylation is a crucial post-translational modification where a 15-carbon farnesyl pyrophosphate (FPP) is attached to a cysteine residue within the CAAX box of a target protein. This lipid modification increases the protein's hydrophobicity, facilitating its anchoring to cellular membranes, a prerequisite for the function of many signaling proteins, most notably the Ras superfamily of small GTPases.

By mimicking the CAAX motif, FTI-276 binds to the active site of FTase, preventing the farnesylation of its natural substrates.^[1]^[2] This inhibition leads to the accumulation of unprocessed, cytosolic target proteins, thereby blocking their downstream signaling cascades. The primary target of FTI-276 is the Ras signaling pathway, which is frequently hyperactivated in human cancers due to mutations in Ras genes.^[2] However, it is important to note that other

proteins also undergo farnesylation, and the biological effects of FTI-276 may be attributable to the inhibition of farnesylation of multiple proteins.

Quantitative Data Summary

The following tables summarize the key quantitative data for FTI-276, providing a comparative overview of its potency and selectivity.

Table 1: In Vitro Inhibitory Activity of FTI-276

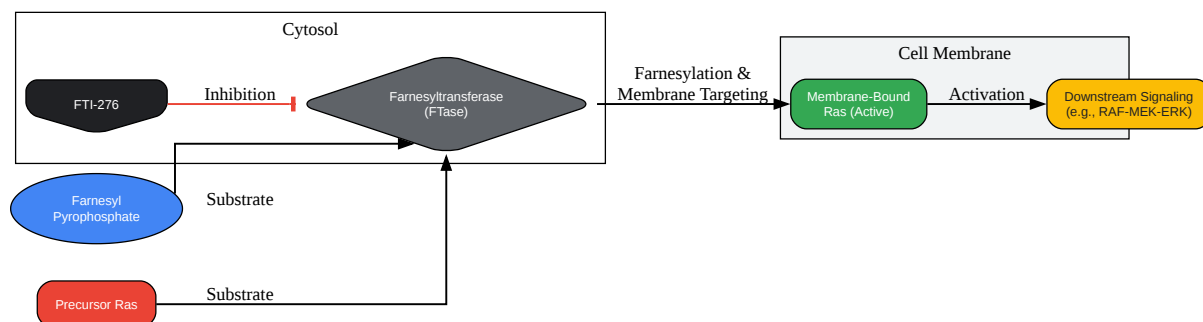
Target Enzyme	Species	IC50 Value	Reference
Farnesyltransferase (FTase)	Human	0.5 nM	[3]
Farnesyltransferase (FTase)	Plasmodium falciparum	0.9 nM	[3]
Farnesyltransferase (FTase)	In vitro	500 pM	
Geranylgeranyltransferase I (GGTase I)	In vitro	50 nM	[1]

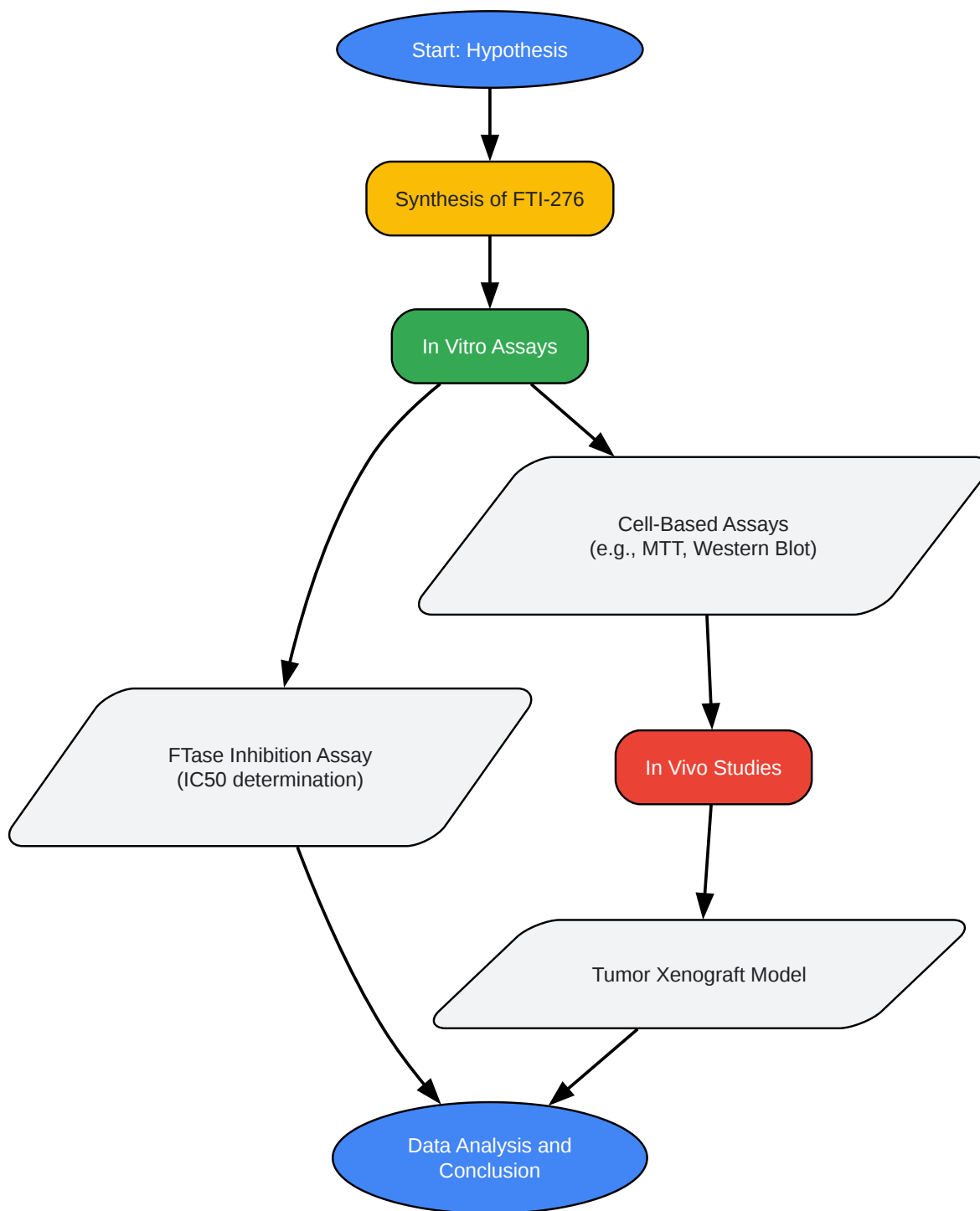
Table 2: In Vivo Antitumor Efficacy of FTI-276

Tumor Model	Animal Model	Dosage and Administration	Key Findings	Reference
Human Lung Adenoma	A/J Mice	50 mg/kg/day via time-release pellet for 30 days	60% reduction in tumor multiplicity, 42% reduction in tumor incidence, ~58% reduction in tumor volume	[2] [4]
Human Lung Carcinoma (with K-Ras mutation)	Nude Mice	Not specified	Blocks tumor growth	[1]
NIH 3T3 cells transformed with Ras oncogene	Nude Mice	20 μ M	Inhibits oncogenic signaling and tumor growth	

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by FTI-276 and a typical experimental workflow for its evaluation.





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